ACE Hydrolysis Rate Relative to Hip-His-Leu
In a study of ACE activity in Dunning rat prostate tumor tissue, Bz-Gly-Lys-Val-OH (Hippuryl-Lys-Val) was cleaved at approximately 40% of the rate observed for the standard ACE substrate Hippuryl-His-Leu (Hip-His-Leu) in the absence of CoCl₂ [1]. When CoCl₂ was added to the reaction, the relative hydrolysis rate of Bz-Gly-Lys-Val-OH increased to the same level as that of the standard substrate Hip-His-Leu [2]. This differential response to divalent cation activation represents a specific and quantifiable characteristic that distinguishes Bz-Gly-Lys-Val-OH from other ACE substrates.
| Evidence Dimension | Relative hydrolysis rate (% of standard substrate activity) |
|---|---|
| Target Compound Data | ~40% (without CoCl₂); ~100% (with CoCl₂) |
| Comparator Or Baseline | Hippuryl-His-Leu (Hip-His-Leu) standard ACE substrate = 100% baseline |
| Quantified Difference | Bz-Gly-Lys-Val-OH exhibits 60% lower activity without CoCl₂ but equivalent activity in the presence of CoCl₂ |
| Conditions | ACE activity assay using Dunning rat prostate tumor homogenate; with and without CoCl₂ addition |
Why This Matters
This quantifies the compound's differential sensitivity to CoCl₂ activation, providing a specific assay control parameter that cannot be assumed for other ACE substrates.
- [1] Cellmano Biotech. Hippuryl-Lys-Val-OH Product Technical Datasheet (citing ACE activity study in Dunning rat prostate tumor). 2021. View Source
- [2] Hongtide. Hippuryl-Lys-Val-OH Product Description. Accessed 2026. View Source
